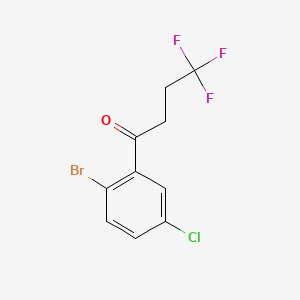
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
描述
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, also known as BTF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BTF is a ketone derivative that is used as a starting material for the synthesis of other compounds.
作用机制
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is not fully understood. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to have a low toxicity profile and does not exhibit any significant biochemical or physiological effects in vivo. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one can cause skin irritation and eye damage upon contact.
实验室实验的优点和局限性
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is a versatile compound that can be used as a starting material for the synthesis of other compounds. It is also readily available and relatively inexpensive. However, 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has limited solubility in water and other polar solvents, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for the research on 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. One possible direction is the development of novel anticancer agents based on the structure of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. Another direction is the synthesis of new fluorescent dyes and polymers using 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one as a building block. Additionally, the environmental applications of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, such as its use as a catalyst for the degradation of organic pollutants, warrant further investigation.
科学研究应用
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been used in the synthesis of fluorescent dyes and as a building block for the preparation of polymers.
属性
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDTWPZGPMFUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

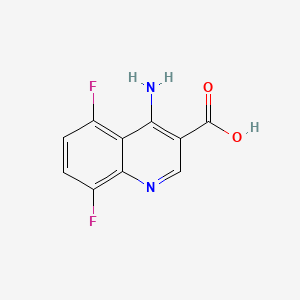
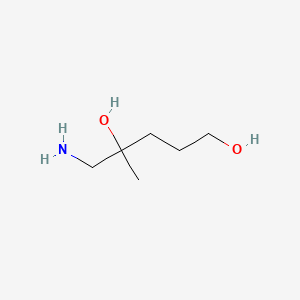

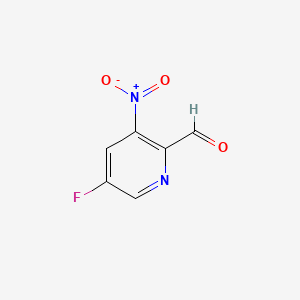
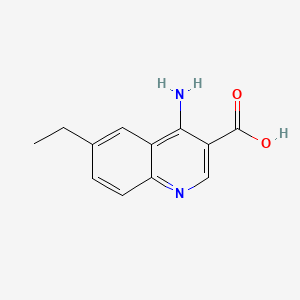
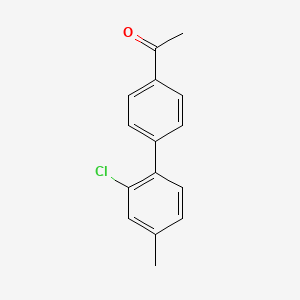
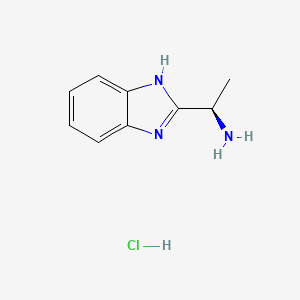



![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
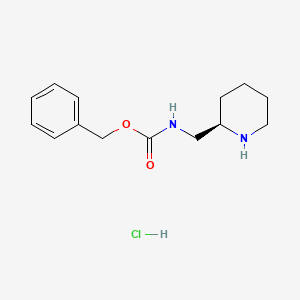
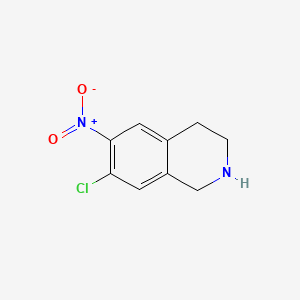
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)